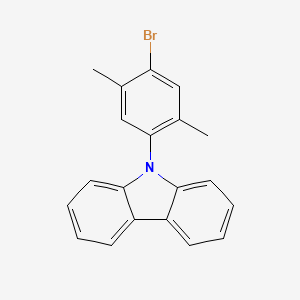![molecular formula C14H18O4 B14198608 {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol CAS No. 850403-67-7](/img/structure/B14198608.png)
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is an organic compound with the molecular formula C14H18O4 It features a cyclopropyl group attached to a methanol moiety, with a trimethoxyphenyl group linked via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopropylmethanol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a saturated cyclopropyl derivative.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}carboxylic acid.
Reduction: Formation of {2-[(3,4,5-Trimethoxyphenyl)methyl]cyclopropyl}methanol.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Aplicaciones Científicas De Investigación
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is unique due to its combination of a cyclopropyl group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
850403-67-7 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
[2-[(3,4,5-trimethoxyphenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-9(4-10-7-11(10)8-15)6-13(17-2)14(12)18-3/h4-6,11,15H,7-8H2,1-3H3 |
Clave InChI |
GZHQYTOXMFUJCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)
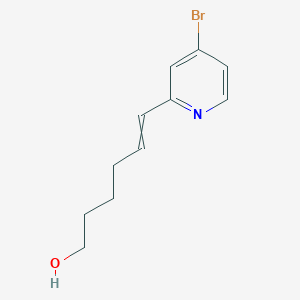

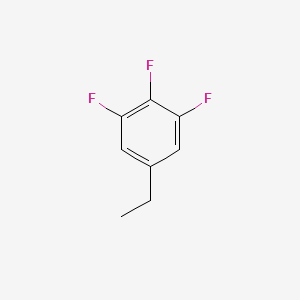
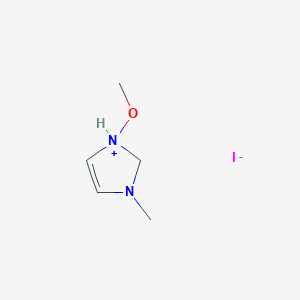
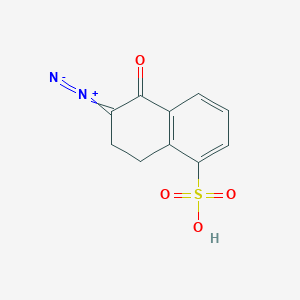
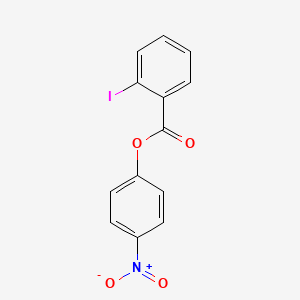

![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
